![molecular formula C18H21N3O2S B5698937 N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5698937.png)
N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies, and has the potential to become an important drug in the fight against cancer.
Mechanism of Action
N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide inhibits a protein called Bruton's tyrosine kinase (BTK), which plays a key role in the survival and proliferation of cancer cells. By inhibiting BTK, N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to apoptosis and tumor regression.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of inflammatory cytokines, which play a role in the development of autoimmune diseases. N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide has also been shown to improve the function of immune cells, which could potentially enhance the body's ability to fight cancer and other diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. Another advantage is its oral bioavailability, which makes it easy to administer in preclinical studies. However, one limitation of N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide is its relatively short half-life, which may limit its effectiveness in some settings.
Future Directions
There are several potential future directions for research on N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide. One area of interest is the development of combination therapies that include N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide and other anti-cancer drugs. Another area of interest is the investigation of N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide in clinical trials, to determine its safety and efficacy in humans. Additionally, there is potential for the development of N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide analogs with improved pharmacokinetic properties and/or enhanced anti-cancer activity.
Synthesis Methods
The synthesis of N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide involves several steps, including the preparation of the key intermediate, 4-(4-propionyl-1-piperazinyl)aniline, and its subsequent reaction with 2-thiophenecarboxylic acid. The final product is obtained after purification and characterization by various analytical techniques.
Scientific Research Applications
N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide has been shown to inhibit the growth and proliferation of cancer cells, and to induce apoptosis (programmed cell death) in these cells. N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide has also been shown to have synergistic effects when combined with other anti-cancer drugs, making it a promising candidate for combination therapy.
properties
IUPAC Name |
N-[4-(4-propanoylpiperazin-1-yl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-2-17(22)21-11-9-20(10-12-21)15-7-5-14(6-8-15)19-18(23)16-4-3-13-24-16/h3-8,13H,2,9-12H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQLVCLFOJRZFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-propanoylpiperazin-1-yl)phenyl]thiophene-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.